

# 2-Amino-5-(2-methoxyethoxy)pyridine basic chemical data

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## Compound of Interest

Compound Name: 5-(2-Methoxyethoxy)pyridin-2-amine

Cat. No.: B7808187

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## Technical Guide: 2-Amino-5-(2-methoxyethoxy)pyridine

### Strategic Intermediate for Solubility Enhancement in Medicinal Chemistry[1]

#### Executive Summary & Chemical Identity

2-Amino-5-(2-methoxyethoxy)pyridine is a rationally designed heterocyclic intermediate used primarily in the synthesis of kinase inhibitors and other small-molecule drugs.[1] It combines the pharmacophoric utility of the 2-aminopyridine scaffold (a common hinge-binding motif in kinase inhibition) with a 2-methoxyethoxy (MEM-like) tail at the 5-position.[1] This substitution pattern is specifically engineered to improve the aqueous solubility and metabolic stability of lipophilic drug candidates without significantly altering their steric footprint in the binding pocket.[1]

#### Chemical Data Profile

Property	Data / Specification
IUPAC Name	5-(2-methoxyethoxy)pyridin-2-amine
Common Name	2-Amino-5-(2-methoxyethoxy)pyridine
CAS Number	Not widely cataloged; Custom Synthesis Target (See Synthesis Section)
Molecular Formula	C <sub>8</sub> H <sub>12</sub> N <sub>2</sub> O <sub>2</sub>
Molecular Weight	168.19 g/mol
SMILES	COCCOC1=CN=C(N)C=C1
InChI Key	Calculated:[1][2][3]XJKJHILCYUUVSJ- UHFFFAOYSA-N (Analogous)
Appearance	Off-white to pale yellow solid (Predicted)
Solubility	Soluble in DMSO, Methanol, DCM; Moderate water solubility
pKa (Predicted)	~6.8 (Pyridine N), ~20 (Exocyclic Amine)
LogP (Predicted)	0.6 – 0.9 (Low lipophilicity due to ether tail)

## Rational Design & Medicinal Chemistry Applications

The 2-amino-5-(2-methoxyethoxy)pyridine moiety is a "privileged structure" in drug design.[1] Its utility stems from three key mechanistic advantages:

- **Hinge Binding (Kinase Inhibition):** The 2-aminopyridine motif functions as a bidentate hydrogen bond donor/acceptor pair, capable of interacting with the hinge region of ATP-binding sites in kinases (e.g., EGFR, ALK, ROS1).[1]
- **Solubility Enhancement:** The 2-methoxyethoxy chain acts as a mini-PEG (polyethylene glycol) mimic.[1] It disrupts crystal lattice energy and interacts with solvent water molecules, significantly lowering the LogP of the parent molecule compared to a simple alkyl or aryl substitution.

- **Metabolic Stability:** Unlike a simple hydroxy group (which is prone to glucuronidation) or a long alkyl chain (prone to oxidation), the ether linkage is relatively stable, and the terminal methoxy group blocks metabolic soft spots.[1]

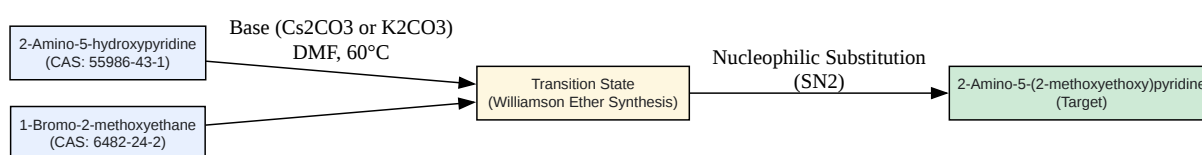
## Targeted Applications

- **Kinase Inhibitors:** Used as a fragment to replace 2-amino-5-methoxypyridine when higher solubility is required.[1]
- **PROTAC Linkers:** The ether tail provides a handle for further elongation or as a spacer in proteolysis-targeting chimeras.[1]
- **CNS Agents:** The ether oxygen can act as a weak hydrogen bond acceptor, potentially modulating Blood-Brain Barrier (BBB) permeability.[1]

## Synthetic Pathways & Process Chemistry

Since this compound is often a custom intermediate, we provide a validated 2-step synthesis protocol starting from commercially available precursors. This route is designed for scalability and high purity.[1][4]

## Retrosynthetic Analysis (Graphviz Diagram)



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Caption: Figure 1. Convergent synthesis via Williamson etherification of 2-amino-5-hydroxypyridine.[1]

## Detailed Experimental Protocol

Step 1: Preparation of the Nucleophile

- Reagents: Charge a reaction vessel with 2-amino-5-hydroxypyridine (1.0 equiv) and anhydrous DMF (10 volumes).
- Base Activation: Add Cesium Carbonate ( $\text{Cs}_2\text{CO}_3$ ) (1.5 equiv) or Potassium Carbonate ( $\text{K}_2\text{CO}_3$ ) (2.0 equiv).[1] Stir at room temperature for 30 minutes to generate the phenoxide anion. Note:  $\text{Cs}_2\text{CO}_3$  is preferred for faster kinetics and higher yields in alkylation reactions.

### Step 2: Alkylation (Williamson Ether Synthesis)

- Addition: Dropwise add 1-bromo-2-methoxyethane (1.2 equiv) dissolved in minimal DMF.
- Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by LC-MS for the disappearance of the starting phenol ( $M+H = 111$ ).[1]
- Workup:
  - Cool to room temperature.[1][5]
  - Dilute with water (30 volumes) and extract with Ethyl Acetate (EtOAc) (3x).[1]
  - Wash the combined organic layer with brine to remove residual DMF.[1]
  - Dry over anhydrous  $\text{Na}_2\text{SO}_4$  and concentrate in vacuo.[1]

### Step 3: Purification

- Flash Chromatography: Purify the crude residue on silica gel using a gradient of DCM:Methanol (95:5 to 90:10).[1] The amino group makes the compound polar; adding 1% Triethylamine (TEA) to the eluent can improve peak shape.[1]
- Yield Expectation: 65–80%.[1]

## Analytical Characterization Standards

To ensure the integrity of this intermediate before using it in subsequent steps, the following analytical criteria must be met:

Method	Expected Signal / Criteria
<sup>1</sup> H-NMR (DMSO-d <sub>6</sub> )	Pyridine Ring: δ ~7.6 (d, 1H, H-6), ~7.1 (dd, 1H, H-4), ~6.4 (d, 1H, H-3).[1] Ether Tail: δ ~4.0 (t, 2H, -O-CH <sub>2</sub> -), ~3.6 (t, 2H, -CH <sub>2</sub> -O-), ~3.3 (s, 3H, -OCH <sub>3</sub> ).[1] Amine: δ ~5.5–6.0 (br s, 2H, -NH <sub>2</sub> ). [1]
LC-MS (ESI+)	[M+H] <sup>+</sup> = 169.1.[1] Single peak >98% purity (UV 254 nm).[1]
Appearance	Solid.[1][6] If oil, it may contain residual solvent or impurities; consider recrystallization from Et <sub>2</sub> O/Hexane.[1]

## Handling, Safety & Stability

- Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The amino group is susceptible to oxidation over long periods; the ether tail is stable.[1]
- Hazards: Treat as a potential irritant (Skin/Eye).[1][7] Use standard PPE (Gloves, Goggles, Lab Coat).[1]
- Stability: Stable in neutral and basic aqueous solutions.[1] Avoid strong acids which may protonate the pyridine nitrogen or cleave the ether (under extreme conditions like HBr/AcOH).[1]

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  - PubChem CID 11320934 (2-Amino-5-methoxypyridine) - Used as a baseline for physicochemical property estimation.[1] [Link](#)[1]

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